molecular formula C11H16O B1296374 Spiro[5.5]undec-1-en-3-one CAS No. 30834-42-5

Spiro[5.5]undec-1-en-3-one

Cat. No. B1296374
CAS RN: 30834-42-5
M. Wt: 164.24 g/mol
InChI Key: VIESIESOPRMRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.5]undec-1-en-3-one, also known as spiroketone, is a bicyclic organic compound with a spiro[cyclohexane-1,3’-indene]-2’,5-dione structure. It has a CAS Number of 30834-42-5 and a molecular weight of 164.25 .


Synthesis Analysis

The synthesis of spiro [5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units has been reported .


Molecular Structure Analysis

The IUPAC Name of Spiro[5.5]undec-1-en-3-one is the same as its common name. The InChI Code is 1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 .

Scientific Research Applications

1. Stereochemistry and Configurational Assignments

  • Study Focus : Stereochemical analysis of 2,4-dioxaspiro[5.5]undec-8-enes, derivatives of Spiro[5.5]undec-1-en-3-one.
  • Key Insights : These spiro compounds usually exist as a mix of two diastereomers, differing in olfactory properties despite similar topography. The study provides insights into their cis, trans isomerism and configurational assignments (Bruns, Conrad, & Steigel, 1979).

2. Synthesis and Structural Analysis

  • Study Focus : Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization.
  • Key Insights : Efficient synthesis methods and structural elucidation using various spectroscopic techniques are detailed, indicating broad applicability in organic chemistry (Shaker et al., 2010).

Safety And Hazards

The safety information for Spiro[5.5]undec-1-en-3-one includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

spiro[5.5]undec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESIESOPRMRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314641
Record name Spiro[5.5]undec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.5]undec-1-en-3-one

CAS RN

30834-42-5
Record name 30834-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[5.5]undec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above product (1) (22.6 g) in toluene (100 ml) was added methylvinyl ketone (9.6 g), and the mixture was stirred at room temperature. After 3 hours, to the reaction mixture were added sodium acetate (10 g), acetic acid (40 ml) and water (40 ml), and the mixture was heated under reflux. After 4 hours, the reaction mixture was cooled to room temperature and then ethyl acetate (100 ml) was added thereto. The mixture was washed with water (100 ml), 2 mol/l hydrochloric acid (50 ml) and then brine (100 ml), and the organic layer was dried over sodium sulfate, and the solvent was removed in vacuo. The residue was distilled under reduced pressure (95° C., 1 mmHg) to give 4.3 g of spiro[5.5]undecen-3-one.
[Compound]
Name
product ( 1 )
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
methylvinyl ketone
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanecarbaldehyde (10.7 mL) in toluene (100 mL) were added successively methyl vinyl ketone (15 mL) and concentrated sulfuric acid (0.1 mL). The reaction mixture was stirred at room temperature for 1 hour and then heated under reflux while stirring for 4 hours. After cooling down to room temperature, saturated aqueous sodium bicarbonate solution was added to the reaction mixture, followed by separation of the organic layer. Then, after the aqueous layer was extracted with toluene, the organic layers were combined, washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:20 to 1:12) to give spiro[5.5]undec-1-en-3-one (8.9 g).
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[5.5]undec-1-en-3-one
Reactant of Route 2
Reactant of Route 2
Spiro[5.5]undec-1-en-3-one
Reactant of Route 3
Spiro[5.5]undec-1-en-3-one
Reactant of Route 4
Spiro[5.5]undec-1-en-3-one
Reactant of Route 5
Spiro[5.5]undec-1-en-3-one
Reactant of Route 6
Spiro[5.5]undec-1-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.